
(E)-Ginsenoside F4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ginsenoside F4 is a rare saponin compound found in the roots of Panax ginseng, a traditional medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Ginsenoside F4, in particular, has garnered attention for its potential therapeutic applications and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ginsenoside F4 can be synthesized through the hydrolysis of major ginsenosides such as ginsenoside Rb1, Rb2, Rc, and Rd. The hydrolysis process involves the use of specific enzymes or acidic conditions to remove sugar moieties from the parent ginsenosides, resulting in the formation of ginsenoside F4. The reaction conditions typically include:
Enzymatic Hydrolysis: Utilizing glycosidases to selectively cleave glycosidic bonds.
Acid Hydrolysis: Employing dilute acids such as hydrochloric acid under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of ginsenoside F4 involves the extraction of ginsenosides from ginseng roots followed by purification processes. The steps include:
Extraction: Using solvents like ethanol or methanol to extract ginsenosides from ginseng roots.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify ginsenoside F4 from the extract.
Analyse Chemischer Reaktionen
Types of Reactions: Ginsenoside F4 undergoes various chemical reactions, including:
Oxidation: Ginsenoside F4 can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on ginsenoside F4, potentially enhancing its bioactivity.
Substitution: Substitution reactions involve replacing specific functional groups on the ginsenoside molecule to create new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ginsenoside F4, each with unique pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing novel ginsenoside derivatives with enhanced bioactivity.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective effects. Ginsenoside F4 has shown promise in inhibiting tumor growth, reducing inflammation, and protecting neurons from damage.
Industry: Utilized in the development of functional foods, dietary supplements, and pharmaceuticals due to its health-promoting properties.
Wirkmechanismus
Ginsenoside F4 exerts its effects through various molecular targets and pathways:
Anti-Cancer: Inhibits the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, leading to reduced tumor cell proliferation and increased apoptosis.
Anti-Inflammatory: Modulates the release of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Neuroprotection: Protects neurons by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Ginsenoside F4 is unique among ginsenosides due to its specific chemical structure and pharmacological properties. Similar compounds include:
Ginsenoside Rb1: A major ginsenoside with anti-inflammatory and neuroprotective effects.
Ginsenoside Rg3: Known for its potent anti-cancer properties.
Ginsenoside Rh2: Exhibits strong anti-tumor and immune-modulating effects.
Compared to these compounds, ginsenoside F4 has distinct advantages in terms of its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.
Eigenschaften
Molekularformel |
C42H70O12 |
|---|---|
Molekulargewicht |
767.0 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |
InChI-Schlüssel |
QOMBXPYXWGTFNR-PWAOTOFHSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)





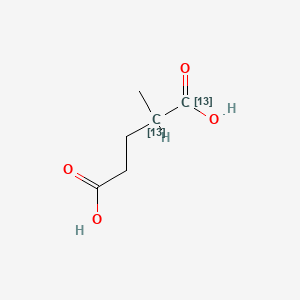
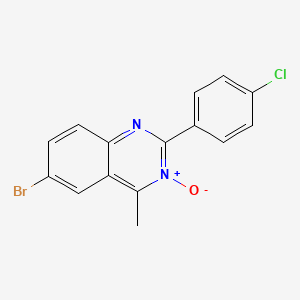
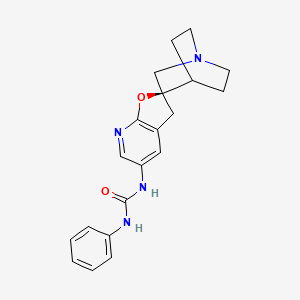
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
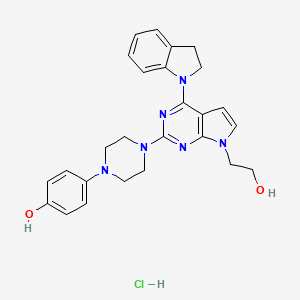
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
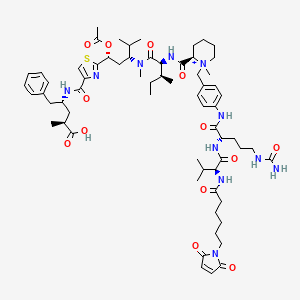
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
